Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-[4-(bromomethyl)phenyl]cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO2/c1-2-20-17(19)11-13-3-7-15(8-4-13)16-9-5-14(12-18)6-10-16/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOKUNHJLLWZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate typically involves the following steps:
Bromination: The starting material, 4-methylphenylcyclohexane, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-(bromomethyl)phenylcyclohexane.
Esterification: The brominated compound is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide (NaOEt) to form this compound).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate has several notable applications:
Medicinal Chemistry
The compound is explored for its potential therapeutic properties, particularly in drug development. Its ability to undergo diverse chemical transformations at the bromomethyl group makes it valuable for synthesizing novel pharmaceutical agents. Studies have indicated that derivatives of this compound may exhibit enhanced biological activity, making them suitable candidates for further pharmacological evaluation .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation processes. Researchers utilize this compound to create derivatives that may possess altered physical or biological properties .
Biochemical Studies
This compound is employed in studying biochemical pathways and enzyme interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This property is particularly useful in investigating mechanisms of action involving specific molecular targets .
Materials Science
The compound is also relevant in materials science for developing specialty chemicals and advanced materials. Its ester functional group contributes to the formation of polymers and other materials with desirable properties .
Case Studies
Several studies have highlighted the applications of this compound:
- Drug Development : Research published in medicinal chemistry journals outlines the synthesis of derivatives from this compound aimed at enhancing selectivity for D2-like receptors, which are crucial targets for treating various neurological disorders .
- Chemical Reaction Mechanisms : Studies have demonstrated how the compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential applications in drug discovery .
Mechanism of Action
The mechanism of action of Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The ester group can undergo hydrolysis, releasing the active cyclohexyl moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate
- CAS Registry Number : 1359943-47-7
- Molecular Formula : C₁₇H₂₃BrO₂
- Molecular Weight : 339.27 g/mol
- Structure : Features a trans-4-(4-(bromomethyl)phenyl)cyclohexyl group linked to an ethyl acetate moiety.
Key Properties :
- Functional Groups : Bromomethyl (–CH₂Br) and ester (–COOEt) groups.
- Stereochemistry : The trans configuration of the cyclohexyl ring ensures spatial orientation, influencing reactivity and interactions .
- Applications : Primarily used in organic synthesis as a brominated intermediate, particularly in cross-coupling reactions or polymer modifications.
Comparison with Structurally Similar Compounds
Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate
- CAS: Not explicitly listed (similarity-based compound).
- Molecular Formula : C₂₃H₃₃BO₄
- Molecular Weight : ~392.33 g/mol (estimated).
- Key Differences :
- Substituent : Replaces the bromomethyl group with a boronate ester (dioxaborolane), enhancing utility in Suzuki–Miyaura couplings.
- Reactivity : Boron-containing groups enable palladium-catalyzed cross-coupling reactions, unlike the bromomethyl group, which is more suited for nucleophilic substitutions .
- Similarity Score : 0.95 (structural similarity due to shared cyclohexyl-acetate backbone) .
Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)phenyl)cyclohexyl)acetate
- CAS : 701232-18-0
- Molecular Formula : C₂₁H₂₈BrO₃
- Molecular Weight : 395.33 g/mol.
- Key Differences: Substituent: Features a 2-bromo-2-methylpropanoyl group instead of bromomethyl. Purity: Available at 95% purity (vs. unspecified purity for the target compound) .
Ethyl 2-(4-bromophenyl)acetate
- CAS : 14062-25-0
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.10 g/mol.
- Key Differences :
Ethyl 2-[trans-4-[(Ethylamino)methyl]cyclohexyl]acetate
- CAS : 669080-89-1
- Molecular Formula: C₁₃H₂₅NO₂
- Molecular Weight : 178.27 g/mol.
- Key Differences: Substituent: Replaces bromomethyl with an ethylamino (–CH₂NHCH₂CH₃) group, introducing basicity and hydrogen-bonding capability. Applications: Potential use in drug discovery due to amine functionality, contrasting with the target compound’s role as a halogenated synthon .
Comparative Data Table
Research Findings and Notes
- Reactivity Trends : Bromomethyl groups (target compound) favor nucleophilic substitutions (e.g., SN2), while boronate esters enable cross-coupling reactions .
- Steric Effects : Bulkier substituents (e.g., bromoacyl in CAS 701232-18-0) reduce reactivity but enhance selectivity in multi-step syntheses .
- Structural Flexibility : The cyclohexyl group in the target compound provides conformational stability, critical for designing chiral catalysts or rigid-rod polymers .
Biological Activity
Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate), with the molecular formula CHBrO, is an organic compound characterized by its unique structure, which includes a cyclohexane backbone and a bromomethyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : Approximately 347.28 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents
The presence of the bromomethyl group enhances its reactivity, making it suitable for various chemical modifications and applications in synthetic organic chemistry.
This compound exhibits biological activity primarily through its interactions with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions. Additionally, the ester group may undergo hydrolysis, releasing the cyclohexyl moiety, which can interact with various biological targets.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, the ability of electrophilic compounds to induce ferroptosis—a form of regulated cell death—has been explored extensively. Compounds with similar structures have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
| Compound | IC (nM) | Selectivity |
|---|---|---|
| Ethyl 2-((trans-4-(4-bromomethyl)phenyl)cyclohexyl)acetate | TBD | TBD |
| Analog A | 19 | High |
| Analog B | 9 | Very High |
Enzyme Inhibition
Research indicates that compounds containing electrophilic warheads can inhibit specific enzymes effectively. This compound may function similarly, targeting enzymes involved in critical biological pathways.
Case Studies
- Study on Ferroptosis Induction : A study demonstrated that structurally related compounds could induce ferroptosis in cancer cells through covalent modification of target proteins. This suggests that this compound could have similar effects, warranting further investigation.
- Enzyme Targeting : Another study highlighted the importance of covalent inhibitors in drug discovery, showcasing how compounds with electrophilic groups selectively inhibit target enzymes such as GPX4. This mechanism could be relevant for this compound).
Applications in Research
This compound is utilized in various research domains:
- Medicinal Chemistry : As a potential lead compound for developing new therapeutic agents.
- Organic Synthesis : Serving as an intermediate for synthesizing more complex organic molecules.
- Biochemical Studies : Investigating enzyme interactions and biochemical pathways.
Q & A
Q. What are the common synthetic routes for Ethyl 2-((trans-4-(4-(bromomethyl)phenyl)cyclohexyl)acetate, and what key parameters influence yield?
The synthesis typically involves multi-step strategies:
- Friedel-Crafts Acylation : To introduce the cyclohexyl moiety, followed by bromination at the para position of the phenyl ring .
- Alkylation of Phenolic Precursors : Bromomethyl groups are introduced via nucleophilic substitution using reagents like N-bromosuccinimide (NBS) under radical initiation .
- Suzuki-Miyaura Coupling : For attaching substituted aromatic rings to the cyclohexane backbone, requiring palladium catalysts and optimized ligand systems . Key Parameters : Reaction temperature (60–80°C for bromination), solvent polarity (dichloromethane or THF), and stoichiometric control of brominating agents to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Analysis :
- NMR : H and C NMR to confirm trans-cyclohexyl configuration and bromomethyl substitution (e.g., δ 4.3–4.5 ppm for -CHBr) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 339.27 (CHBrO) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. Why do certain synthetic methods for this compound result in low yields despite optimal conditions?
Contradictions in yield arise from:
- Steric Hindrance : The trans-cyclohexyl group impedes bromomethylation at the para position, leading to incomplete functionalization .
- Competing Side Reactions : Bromine’s high electrophilicity promotes undesired dibromination or elimination, especially under acidic conditions . Mitigation Strategies : Use of bulky bases (e.g., DBU) to suppress elimination or low-temperature bromination (-20°C) to enhance regioselectivity .
Q. How can conflicting reports on the biological activity of this compound be reconciled?
Discrepancies in pharmacological studies (e.g., kinase inhibition vs. no activity) stem from:
- Structural Analogues : Minor substitutions (e.g., chloro vs. bromo groups) alter binding affinities. For example, bromine’s larger van der Waals radius enhances hydrophobic interactions in certain enzyme pockets .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) impacts solubility and bioavailability . Methodological Recommendation : Standardize bioassays using orthogonal techniques (e.g., SPR and fluorescence polarization) to validate target engagement .
Q. What computational approaches are employed to model the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in cyclooxygenase-2 (COX-2) or GPCRs, focusing on bromomethyl’s role in halogen bonding .
- DFT Calculations : B3LYP/6-31G(d) basis sets to analyze electronic effects of the trans-cyclohexyl group on acetoxy reactivity .
- MD Simulations : GROMACS for assessing conformational stability in lipid bilayers, critical for membrane permeability studies .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound occasionally show unexpected peaks?
- Rotameric Isomerism : The trans-cyclohexyl group can adopt chair or twist-boat conformations, splitting signals in H NMR .
- Residual Solvents : Ethyl acetate or THF traces from incomplete purification appear as singlet peaks at δ 1.2–1.4 ppm . Resolution : Use deuterated solvents (CDCl) and variable-temperature NMR to distinguish dynamic equilibria .
Methodological Best Practices
Q. How can researchers optimize the purification of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
